molecular formula C18H21Cl2N3 B13818299 Azobenzene, 4-bis(2-chloropropyl)amino- CAS No. 40136-86-5

Azobenzene, 4-bis(2-chloropropyl)amino-

Katalognummer: B13818299
CAS-Nummer: 40136-86-5
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: NHGTUDJKVXBFSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azobenzene, 4-bis(2-chloropropyl)amino- is a derivative of azobenzene, a well-known organic compound characterized by its azo group (–N=N–) linking two phenyl rings. This specific derivative features additional functional groups, making it a unique compound with distinct properties and applications. Azobenzene compounds are renowned for their photoresponsive behavior, which allows them to undergo reversible isomerization between trans and cis forms upon exposure to light.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azobenzene, 4-bis(2-chloropropyl)amino- typically involves the introduction of the 2-chloropropylamino groups onto the azobenzene core. This can be achieved through a series of organic reactions, including:

    Diazotization and Coupling: The initial step involves the diazotization of aniline derivatives to form diazonium salts, which are then coupled with activated aromatic compounds to form the azo linkage.

    Substitution Reactions:

Industrial Production Methods

Industrial production of azobenzene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis, allowing precise control over reaction parameters.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production, reducing reaction times and improving product consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Azobenzene, 4-bis(2-chloropropyl)amino- undergoes various chemical reactions, including:

    Photoisomerization: The compound exhibits reversible trans-cis isomerization upon exposure to light, a characteristic feature of azobenzene derivatives.

    Substitution Reactions: The chloropropyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The azo group can undergo redox reactions, where it can be reduced to hydrazo compounds or oxidized to azoxy compounds.

Common Reagents and Conditions

    Photoisomerization: Typically induced by UV or visible light, depending on the specific absorption characteristics of the compound.

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols, often under basic or neutral conditions.

    Oxidation and Reduction: Reagents such as sodium dithionite for reduction and hydrogen peroxide for oxidation are commonly used.

Major Products Formed

    Photoisomerization: The major products are the trans and cis isomers of the compound.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Hydrazo and azoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Azobenzene, 4-bis(2-chloropropyl)amino- finds applications in various scientific fields:

    Chemistry: Used as a photoswitchable molecule in the design of smart materials and molecular machines.

    Biology: Employed in the study of photoresponsive biomolecules and as a tool for controlling biological processes with light.

    Industry: Utilized in the development of photoresponsive polymers and materials for optical data storage and sensing.

Wirkmechanismus

The primary mechanism of action for azobenzene, 4-bis(2-chloropropyl)amino- involves its photoisomerization behavior:

    Photoisomerization: Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis forms. This change in geometry affects its electronic properties and interactions with other molecules.

    Molecular Targets and Pathways: The photoisomerization can influence molecular targets such as proteins and nucleic acids, altering their function and activity. This property is exploited in applications like optogenetics and photopharmacology.

Vergleich Mit ähnlichen Verbindungen

Azobenzene, 4-bis(2-chloropropyl)amino- can be compared with other azobenzene derivatives:

    Azobenzene: The parent compound, known for its photoisomerization properties but lacking the additional functional groups.

    Aminoazobenzene: Features amino groups that enhance its reactivity and potential for forming azonium ions.

    Methoxyazobenzene: Contains methoxy groups that influence its electronic properties and stability.

Uniqueness

The presence of 2-chloropropylamino groups in azobenzene, 4-bis(2-chloropropyl)amino- imparts unique reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications.

Conclusion

Azobenzene, 4-bis(2-chloropropyl)amino- is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties, including photoisomerization and reactivity, make it a valuable tool in the fields of chemistry, biology, medicine, and materials science.

Eigenschaften

CAS-Nummer

40136-86-5

Molekularformel

C18H21Cl2N3

Molekulargewicht

350.3 g/mol

IUPAC-Name

N,N-bis(2-chloropropyl)-4-phenyldiazenylaniline

InChI

InChI=1S/C18H21Cl2N3/c1-14(19)12-23(13-15(2)20)18-10-8-17(9-11-18)22-21-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3

InChI-Schlüssel

NHGTUDJKVXBFSP-UHFFFAOYSA-N

Kanonische SMILES

CC(CN(CC(C)Cl)C1=CC=C(C=C1)N=NC2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.